N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide
Description
N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide is a fluorinated aromatic acetamide characterized by a phenyl ring substituted with a fluorine atom at the ortho (2nd) position and a trifluoromethyl (-CF₃) group at the meta (3rd) position. The acetamide (-NHCOCH₃) moiety is attached to the nitrogen atom of the aniline core. This structure combines electron-withdrawing groups (fluorine and trifluoromethyl) with the amide functional group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs . The compound’s synthesis typically involves multi-step reactions, including condensation, reduction, and alkylation, as seen in methods for structurally related benzamides . Its physicochemical properties, such as logP and solubility, are influenced by the trifluoromethyl group, which increases hydrophobicity while maintaining moderate polarity due to the amide linkage .
Properties
CAS No. |
88288-10-2 |
|---|---|
Molecular Formula |
C9H7F4NO |
Molecular Weight |
221.15 g/mol |
IUPAC Name |
N-[2-fluoro-3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H7F4NO/c1-5(15)14-7-4-2-3-6(8(7)10)9(11,12)13/h2-4H,1H3,(H,14,15) |
InChI Key |
LBUKQBJGILQVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Fluoro-3-(trifluoromethyl)aniline
- Methodology:
The synthesis begins with nitration or halogenation of commercially available aromatic precursors, followed by selective fluorination and trifluoromethylation.
For example, aromatic substitution with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates, under copper or nickel catalysis, affords the trifluoromethyl-substituted intermediates.
Fluorination at the ortho or para position is achieved via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
| Step | Reagents & Conditions | Yield | Remarks |
|---|---|---|---|
| Aromatic trifluoromethylation | CF3I, Cu catalyst, heat | 70-85% | Selective substitution at desired position |
| Fluorination | Selectfluor, room temp | 60-75% | Achieves fluorine at the ortho position |
Conversion to Aniline Derivative
- Reduction of Nitro Groups:
Nitro derivatives obtained from nitration are reduced to aniline using catalytic hydrogenation (Pd/C, H2) or chemical reducing agents like Sn/HCl.
Formation of the Acetamide Moiety
The core step involves acylation of the aromatic amine with acetic anhydride or acetyl chloride to form the acetamide.
Acylation of 2-Fluoro-3-(trifluoromethyl)aniline
- Method:
The aniline derivative is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine, under ambient or slightly elevated temperature.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Acetic anhydride | Room temp, 2-4 hours | >90% | Controlled addition to prevent over-acylation |
| Acetyl chloride | 0-25°C, 1-2 hours | 85-92% | May require cooling to control exotherm |
Alternative Synthetic Routes
Direct Amidation via Coupling Reactions
- Coupling of Aromatic Carboxylic Acids with Amine:
Using coupling agents such as EDCI or DCC in the presence of catalytic DMAP, aromatic acids derived from oxidation of corresponding methyl groups can be directly coupled with amines to form the amide.
| Reagents | Conditions | Yield | Remarks |
|---|---|---|---|
| EDCI, DMAP | Dichloromethane, 25°C | 75-85% | Mild and efficient |
Use of Activated Intermediates
- Activation of the aromatic acid as an acid chloride or anhydride, followed by nucleophilic attack by ammonia or primary amines, provides an alternative route with high efficiency.
Research Data and Comparative Analysis
| Preparation Method | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Aromatic trifluoromethylation + fluorination | CF3I, Selectfluor | 60-85% | High regioselectivity | Multi-step, requires specialized reagents |
| Acylation of aniline | Acetic anhydride | >90% | Straightforward, high yield | Requires pure starting material |
| Coupling of aromatic acids | EDCI, DCC | 75-85% | Mild conditions | Needs pre-activation of acid |
Summary of Optimal Conditions
-
- For trifluoromethylation: trifluoromethylating agents like CF3I with copper catalysts.
- For fluorination: Selectfluor or NFSI.
- For acetamide formation: acetic anhydride or acetyl chloride with pyridine or triethylamine.
- For coupling reactions: EDCI or DCC with aromatic acids.
-
- Temperatures ranging from room temperature to 110°C, depending on the step.
- Solvents such as dichloromethane, toluene, or methanol.
- Use of inert atmospheres (nitrogen or argon) during coupling steps.
-
- Silica gel chromatography or preparative HPLC to isolate pure products.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions to form carboxylic acid derivatives. This reaction typically involves cleavage of the acetamide group and oxidation of the aromatic ring.
Reagents/Conditions :
-
Potassium permanganate (KMnO₄) in acidic aqueous media
-
Chromium trioxide (CrO₃) in sulfuric acid
Outcome :
-
Primary product: 2-Fluoro-3-(trifluoromethyl)benzoic acid
-
Secondary products: Fluorinated intermediates (e.g., hydroxylated derivatives)
Mechanistic Insight :
Oxidation occurs via electrophilic attack on the electron-deficient aromatic ring, facilitated by the electron-withdrawing trifluoromethyl group. The acetamide side chain is hydrolyzed to a carboxylic acid under these conditions.
Reduction Reactions
Reduction targets the acetamide functional group or aromatic fluorinated positions.
Reagents/Conditions :
-
Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF)
-
Catalytic hydrogenation (Pd/C, H₂ gas)
Outcomes :
| Reduction Type | Product | Yield |
|---|---|---|
| Amide reduction | N-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine | 65–78% |
| Defluorination | 3-(Trifluoromethyl)phenylacetamide | <10% |
Notes :
-
LiAlH₄ selectively reduces the amide to an amine without affecting fluorine substituents.
-
Catalytic hydrogenation may partially reduce aromatic fluorine under high-pressure conditions.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
-
Reagents : HCl (6M), reflux
-
Product : 2-Fluoro-3-(trifluoromethyl)aniline + acetic acid
-
Yield : 82–90%
Basic Hydrolysis :
-
Reagents : NaOH (10%), ethanol, 80°C
-
Product : Sodium 2-fluoro-3-(trifluoromethyl)phenylacetate
-
Yield : 75–85%
Kinetics :
Hydrolysis follows pseudo-first-order kinetics with a half-life of 2.3 hours in acidic conditions.
Substitution Reactions
Reagents/Conditions :
-
Sodium methoxide (NaOMe) in methanol, 60°C
-
Phenol derivatives in DMF, 100°C
Outcomes :
| Nucleophile | Product | Regioselectivity |
|---|---|---|
| Methoxide | 2-Methoxy-3-(trifluoromethyl)phenylacetamide | Ortho/para = 3:1 |
| Phenol | 2-Phenoxy-3-(trifluoromethyl)phenylacetamide | Para dominant |
Mechanism :
Nucleophilic displacement of fluorine proceeds via a two-step aromatic SNAr mechanism, stabilized by the trifluoromethyl group’s -I effect .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
Suzuki-Miyaura Coupling :
-
Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O
-
Product : Biaryl derivatives with retained acetamide group
-
Yield : 50–65%
Buchwald-Hartwig Amination :
-
Reagents : Pd₂(dba)₃, Xantphos, amine, Cs₂CO₃
-
Product : N-arylacetamide derivatives
-
Yield : 40–55%
Limitations :
Steric hindrance from the trifluoromethyl group reduces coupling efficiency compared to non-fluorinated analogs .
Stability Under Thermal/Photolytic Conditions
-
Thermal Degradation : Decomposition begins at 220°C, releasing HF and forming polycyclic aromatic byproducts.
-
Photolysis : UV irradiation (254 nm) induces defluorination and acetamide cleavage, generating free radicals detectable via ESR.
Scientific Research Applications
N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Differences and Implications
Substituent Position and Electronic Effects
- Fluoro vs. Chloro-substituted analogs exhibit higher logP values (~3.5) compared to fluoro-substituted compounds (~2.8) .
- Amino vs. Fluoro at Para Position: The 4-amino group in CAS 1579-89-1 introduces hydrogen-bonding capability, which may enhance interactions with enzymatic targets but reduce metabolic stability compared to the 2-fluoro substituent in the target compound.
Functional Group Additions
- Piperazine Side Chains : Compounds like 2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide demonstrate improved aqueous solubility due to the basic piperazine moiety, which is absent in the target compound. This modification correlates with anticonvulsant efficacy in rodent models .
Biological Activity
N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest due to its biological activity, particularly in the context of anticonvulsant properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves acylation reactions where the trifluoromethyl group is introduced to enhance biological activity. The fluorine and trifluoromethyl substituents are known to influence the pharmacokinetic properties of compounds, enhancing their metabolic stability and lipophilicity, which is crucial for central nervous system (CNS) penetration .
2.1 Anticonvulsant Activity
Research has demonstrated that derivatives containing the trifluoromethyl group exhibit significant anticonvulsant activity. In a study evaluating various N-phenylacetamide derivatives, compounds with the trifluoromethyl substitution showed superior efficacy in maximal electroshock (MES) tests compared to their non-fluorinated counterparts. The introduction of fluorine atoms was linked to increased binding affinity to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs .
Table 1: Anticonvulsant Activity of Trifluoromethyl Derivatives
| Compound ID | Dose (mg/kg) | MES Protection (0.5h) | MES Protection (4h) |
|---|---|---|---|
| 14 | 100 | Yes | No |
| 19 | 300 | Yes | Yes |
| 24 | 100 | Yes | No |
The results indicate that compounds with the trifluoromethyl group not only provided immediate protection but also exhibited delayed onset effects, suggesting prolonged action in vivo .
The mechanism underlying the anticonvulsant activity of this compound involves modulation of ion channels, particularly sodium channels. The presence of the trifluoromethyl group enhances the compound's ability to stabilize the inactive state of these channels, thereby reducing neuronal excitability and preventing seizure propagation .
3. Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various models:
- Study on Anticancer Activity : A related compound demonstrated potent inhibitory effects against FLT3-ITD-positive acute myeloid leukemia cells, showcasing the potential for trifluoromethyl-containing compounds in cancer therapy .
- Combination Therapies : The compound has been evaluated in combination with other agents, revealing synergistic effects that enhance overall therapeutic efficacy against resistant strains .
4. Conclusion
This compound represents a promising candidate for further research, particularly in the fields of neurology and oncology. Its unique structural features contribute significantly to its biological activity, making it an attractive target for drug development.
Q & A
Basic: What synthetic strategies are effective for preparing N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide?
Answer:
The synthesis involves regioselective functionalization of the aromatic ring. A Pd-catalyzed approach using iminosulfide intermediates with CF₃ groups enables precise introduction of fluorine and trifluoromethyl substituents . Solid-phase synthesis methods, such as N-acetylation of fluorinated aniline precursors (e.g., 2-fluoro-3-trifluoromethylaniline), are also viable. Key conditions include:
- Reaction temperature: 60–80°C under inert atmosphere (N₂/Ar)
- Catalysts: Pd(PPh₃)₄ (5 mol%) with XPhos ligands
- Purification: Column chromatography (silica gel, ethyl acetate/hexane 1:3) yields >85% purity .
Advanced: How can crystallographic data resolve structural ambiguities in fluorinated acetamides?
Answer:
Single-crystal X-ray diffraction is critical for confirming substituent geometry. For example, N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoropropenyl]phenyl}acetamide crystallizes in a triclinic system (space group P1), with bond angles confirming the planarity of the acetamide group and steric effects of CF₃ . Parameters:
- Cell dimensions: a = 8.4408 Å, b = 9.385 Å, c = 9.455 Å
- Data collection: Mo Kα radiation, multi-scan absorption correction .
This method resolves NMR ambiguities, particularly overlapping ¹⁹F signals from CF₃ and aryl-F groups .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹⁹F NMR : Identifies CF₃ (δ −60 to −65 ppm) and aryl-F (δ −110 to −115 ppm) .
- ¹H NMR : Acetamide NH proton appears at δ 8.5–10.5 ppm (broad, exchangeable).
- IR : Amide C=O stretch at ~1670 cm⁻¹; CF₃ symmetric/asymmetric stretches at 1150–1250 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 250.1 (calculated for C₉H₇F₄NO) .
Advanced: How do electronic effects of CF₃ influence reactivity in cross-coupling reactions?
Answer:
The CF₃ group’s strong −I effect deactivates the aromatic ring, directing electrophilic substitution to the para position relative to fluorine. In Pd-catalyzed reactions, this increases regioselectivity by 3-fold compared to non-fluorinated analogs . Kinetic studies using Hammett parameters (σmeta = 0.43 for CF₃) reveal slower reaction rates, requiring optimized conditions:
- Catalyst: Pd(OAc)₂ (2.5 mol%) with electron-rich ligands (e.g., SPhos)
- Solvent: DMF at 100°C for 12 hours .
Basic: What purity assessment methods are required for pharmacological studies?
Answer:
- HPLC-UV : C18 column (5 μm, 250 × 4.6 mm), gradient elution (ACN/H₂O + 0.1% TFA), retention time ~8.2 min .
- Residual Solvents : GC-MS analysis for DMF (<500 ppm) and THF (<700 ppm) per ICH Q3C guidelines .
- Elemental Analysis : Acceptable deviation ≤0.4% for C, H, N .
Advanced: How can computational modeling predict metabolic stability?
Answer:
- DFT Calculations : At B3LYP/6-311+G(d,p) level, predict hydrolysis pathways of the acetamide bond (ΔG‡ ≈ 25 kcal/mol) .
- Molecular Docking : Cytochrome P450 3A4 (PDB 1TQN) identifies N-deacetylation as the primary metabolic pathway. Modifications like introducing electron-withdrawing groups at the 4-position increase in vitro microsomal stability (t1/2 > 90 min) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors.
- Spill Management : Absorb with vermiculite and neutralize with 5% NaOH .
Advanced: How does the compound’s structure affect its solubility in polar solvents?
Answer:
The CF₃ group reduces solubility in water (log P = 2.8) but enhances it in DMSO (>50 mg/mL). Co-solvents like ethanol (10–20% v/v) improve aqueous solubility for biological assays. Solubility parameters (Hansen: δD = 18.2, δP = 8.6) guide solvent selection .
Basic: What are the stability considerations under varying pH conditions?
Answer:
- Acidic (pH < 3) : Rapid hydrolysis of the acetamide group (t1/2 = 2 h at pH 2).
- Neutral (pH 7.4) : Stable for >48 hours (PBS buffer, 25°C).
- Basic (pH > 10) : Degradation via nucleophilic attack on the carbonyl .
Advanced: How can SAR studies optimize bioactivity using fluorinated analogs?
Answer:
Structure-Activity Relationship (SAR) studies show:
- Fluorine Position : 2-F substitution increases metabolic stability vs. 4-F analogs .
- CF₃ vs. CH₃ : CF₃ improves target binding affinity (ΔΔG = −1.8 kcal/mol) due to hydrophobic and electrostatic effects .
Synthetic modifications should prioritize electron-deficient aryl rings to enhance interaction with enzymatic active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
